tert-Butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate

Description

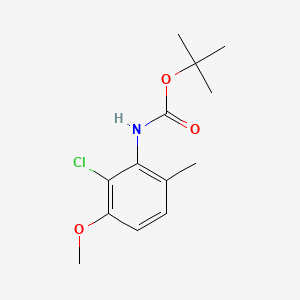

tert-Butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 2, 3, and 6, respectively. The tert-butyl carbamate group (–O(CO)NH–C(CH₃)₃) serves as a protective moiety for amines, commonly utilized in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula |

C13H18ClNO3 |

|---|---|

Molecular Weight |

271.74 g/mol |

IUPAC Name |

tert-butyl N-(2-chloro-3-methoxy-6-methylphenyl)carbamate |

InChI |

InChI=1S/C13H18ClNO3/c1-8-6-7-9(17-5)10(14)11(8)15-12(16)18-13(2,3)4/h6-7H,1-5H3,(H,15,16) |

InChI Key |

MASNEZGOHZGLPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)Cl)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Biological Activity

tert-Butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of carbamates have been reported to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of this compound against microbial pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.

Anticancer Properties

Research indicates that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this compound have demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanisms of action may involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 0.65 | Apoptosis induction |

| 2 | MDA-MB-231 | 2.41 | Cell cycle arrest |

The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Notably, the compound may influence signaling pathways related to apoptosis and proliferation, potentially through modulation of protein expression levels such as p53 and caspases.

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of several carbamate derivatives on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity.

- Mechanistic Studies : Flow cytometry analysis revealed that compounds similar to this compound could induce apoptosis in cancer cells by increasing caspase activity, suggesting a robust mechanism for therapeutic action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically influence solubility, stability, and reactivity. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methoxy group (OCH₃) in the target compound and its analogs acts as an electron-donating group, stabilizing intermediates during synthesis. In contrast, nitro (NO₂) in or chloro (Cl) in introduces electron-withdrawing effects, altering reaction pathways.

- Lipophilicity: The chloro and methyl groups in the target compound likely increase lipophilicity compared to amino (NH₂) or nitro (NO₂) analogs, impacting membrane permeability in drug candidates.

- Steric Effects : The 6-methyl group in the target compound may hinder nucleophilic attacks, whereas smaller substituents (e.g., H in ) favor faster reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.